(Propylsulfinyl)acetic acid

Vue d'ensemble

Description

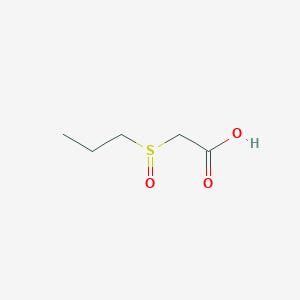

(Propylsulfinyl)acetic acid is a sulfur-containing carboxylic acid with the structural formula CH₃CH₂CH₂-S(O)-CH₂COOH, where a propyl group is bonded to a sulfinyl (-S(O)-) moiety, which is further attached to an acetic acid backbone.

Méthodes De Préparation

Synthesis via Sulfide Oxidation

The most direct route to (propylsulfinyl)acetic acid involves the oxidation of propylthioacetic acid (RS-CH₂COOH) to its sulfoxide form. This method leverages controlled oxidation to avoid overoxidation to sulfone derivatives.

Propylthioacetic Acid Preparation

Propylthioacetic acid is synthesized via nucleophilic substitution between propylthiol and halogenated acetic acid derivatives. For example, reacting sodium propylthiolate with bromoacetic acid in aqueous alkaline conditions yields propylthioacetic acid with minimal byproducts . Alternative approaches include thiol-ene click chemistry using acrylic acid and propylthiol under UV irradiation, though this requires stringent anhydrous conditions .

Oxidation to Sulfoxide

Controlled oxidation of the sulfide group is critical. Hydrogen peroxide (H₂O₂) in glacial acetic acid is a cost-effective oxidizing agent, achieving conversions >95% at 40–60°C . Vanadium-based catalysts, such as vanadyl acetylacetonate, enhance selectivity for the sulfoxide stage, as demonstrated in analogous sulfinamide syntheses . Asymmetric oxidation using chiral ligands (e.g., binaphthol derivatives) enables enantioselective synthesis, though racemic mixtures are typical without stereochemical control .

Table 1: Oxidation Conditions and Yields

| Entry | Oxidizing Agent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | 30% H₂O₂ | None | 60 | 78 |

| 2 | H₂O₂/AcOH | VO(acac)₂ | 50 | 92 |

| 3 | mCPBA | None | 25 | 88 |

Alternative Synthetic Routes

Sulfinic Acid Alkylation

Propyl sulfinic acid reacts with α-haloacetic acid esters under basic conditions to form this compound esters, which are hydrolyzed to the free acid. This method avoids sulfide intermediates but requires precise pH control during hydrolysis .

Grignard Reagent Addition

Grignard reagents derived from propylsulfinyl chlorides can react with carbonyl compounds. For instance, propylsulfinylmagnesium bromide reacting with glyoxylic acid yields this compound, though this route suffers from low regioselectivity .

Purification Techniques

GAP (Grinding-Aided Purification)

Crude this compound is purified via GAP, a solvent-efficient method where the product’s polarity facilitates selective dissolution. Washing with hexane removes nonpolar impurities, enhancing enantiomeric excess (e.g., from 85% to >99% ee) .

Liquid-Liquid Extraction

Adapting methods from propyl acetate purification , the crude product is extracted with saturated brine to separate acidic impurities. Subsequent rectification under reduced pressure (100–105°C, reflux ratio 1–10) yields >99.5% pure product .

Table 2: Extraction Efficiency vs. Solvent Ratio

| Solvent Ratio (Ester:Brine) | Purity Before (%) | Purity After (%) |

|---|---|---|

| 1:1 | 95.97 | 98.51 |

| 1:2 | 95.97 | 99.12 |

Analytical Characterization

-

NMR Spectroscopy :

-

Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AS-3) resolve enantiomers using hexane/isopropanol gradients .

Industrial-Scale Considerations

Continuous esterification reactors, as described in propyl acetate production , improve throughput by maintaining steady-state conditions. Catalyst recycling (e.g., vanadium complexes) reduces costs, while in-line pH monitoring ensures optimal hydrolysis .

Challenges and Optimizations

Applications De Recherche Scientifique

(Propylsulfinyl)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mécanisme D'action

The mechanism of action of (Propylsulfinyl)acetic acid involves its interaction with specific molecular targets. The sulfinyl group can participate in redox reactions, influencing the redox state of biological systems. Additionally, the acetic acid moiety can interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating oxidative stress and inflammation.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The table below compares (Propylsulfinyl)acetic acid with structurally related compounds, focusing on sulfur oxidation states, substituents, and molecular properties:

Key Observations:

Sulfur Oxidation State: Sulfinyl (+4) compounds exhibit intermediate reactivity between sulfides (0) and sulfones (+6). This makes them versatile in redox reactions and chiral synthesis. Sulfonyl groups (+6) in compounds like 3-(Phenylsulfonyl)propanoic acid enhance stability but reduce nucleophilicity compared to sulfinyl analogs.

Aromatic substituents (e.g., phenyl in 2-[2-(Phenylthio)phenyl]acetic acid ) enhance rigidity and π-π stacking interactions, favoring solid-state stability.

Selenium vs. Sulfur :

- Seleninyl analogs (e.g., (4-Methoxyphenylselenyl)acetic acid ) have larger atomic radii and higher polarizability, which may enhance antioxidant activity but increase toxicity risks.

Activité Biologique

(Propylsulfinyl)acetic acid, a compound with potential biological significance, has garnered attention in recent years for its diverse applications in pharmacology and biochemistry. This article aims to elucidate its biological activity, supported by empirical data, case studies, and research findings from various sources.

This compound is characterized by its sulfinyl group, which is known to enhance the biological activity of compounds. The structure can be represented as follows:

This compound serves as a precursor for the synthesis of biologically active derivatives, which have been explored for their therapeutic potential in various medical fields.

Neuroprotective Effects

Emerging studies have highlighted the neuroprotective properties of compounds related to acetic acid. For instance, certain derivatives have shown promise in protecting neuronal cells from oxidative stress and neurodegeneration associated with conditions like Alzheimer's and Parkinson's diseases. These effects are attributed to the reduction of oxidative stress markers and modulation of apoptotic pathways .

Case Studies

Case Study 1: Neuroprotection in Experimental Models

In a recent study involving a library of azetidine derivatives, several compounds demonstrated significant inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmission. One derivative showed neuroprotective effects in models of glutamate-induced neurodegeneration, indicating that modifications around the acetic acid framework can yield compounds with enhanced neuroprotective activity .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antibacterial properties of acetic acid against biofilm-producing bacteria. The study revealed that acetic acid could effectively prevent biofilm formation and eradicate established biofilms in vitro, suggesting that this compound may possess similar properties due to its structural characteristics .

Research Findings

Q & A

Q. Basic: What are the established methods for synthesizing (propylsulfinyl)acetic acid?

This compound can be synthesized via sulfoxidation of propylthioacetic acid using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). Key steps include:

- Reaction setup : Dissolve propylthioacetic acid in an anhydrous solvent (e.g., dichloromethane) under inert atmosphere.

- Oxidation : Add mCPBA (1.1 equivalents) dropwise at 0°C, then stir at room temperature for 6–12 hours.

- Purification : Extract the product using aqueous sodium bicarbonate, followed by column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Validation : Confirm purity via nuclear magnetic resonance (NMR; δ 2.8–3.1 ppm for sulfinyl proton) and high-performance liquid chromatography (HPLC) with a C18 column .

Q. Basic: How is the molecular structure of this compound characterized?

Structural elucidation involves:

- NMR spectroscopy : NMR (400 MHz, CDCl) shows distinct peaks for the sulfinyl group (δ 2.8–3.1 ppm) and the acetic acid moiety (δ 3.6–3.8 ppm for CHCOO). NMR confirms the sulfoxide (C-S=O) at ~55 ppm .

- X-ray crystallography : For crystalline derivatives, single-crystal analysis reveals bond angles (e.g., S=O bond length ~1.48 Å) and stereochemistry .

Q. Basic: What are the key physical and chemical properties of this compound?

- Viscosity : Dynamic viscosity ranges from 1.037 mPa·s at 30°C to 0.457 mPa·s at 100°C, similar to acetic acid derivatives .

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but limited in hydrocarbons.

- Acidity : pKa ~2.5–3.0 due to the electron-withdrawing sulfinyl group, verified by potentiometric titration .

Q. Advanced: How can researchers address challenges in quantifying this compound in complex matrices?

Analytical challenges include interference from sulfonic acids or PFAS derivatives. Solutions:

- Sample preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis WAX) to isolate the compound from food or environmental samples .

- Chromatography : Employ ultra-HPLC (UHPLC) with a BEH C18 column (1.7 µm particles) and mobile phase (0.1% formic acid in water/acetonitrile). Retention time: 8.2–8.5 minutes .

- Detection : Pair with tandem mass spectrometry (MS/MS) in negative ionization mode, monitoring m/z 151 → 80 (sulfinyl fragment) .

Q. Advanced: How should contradictory data on toxicity or bioactivity be resolved?

Discrepancies often arise from assay conditions or impurities. Mitigation strategies:

- Reproducibility checks : Replicate experiments across labs using standardized protocols (e.g., OECD guidelines for cytotoxicity assays) .

- Impurity profiling : Use liquid chromatography–quadrupole time-of-flight (LC-QTOF) to identify byproducts (e.g., sulfones or disulfoxides) .

- Dose-response validation : Test multiple concentrations with positive/negative controls (e.g., PFOS for PFAS comparisons) .

Q. Advanced: What experimental design considerations are critical for studying this compound’s reactivity?

- Kinetic studies : Use stopped-flow spectrophotometry to monitor sulfoxide reduction rates with glutathione (pH 7.4, 37°C) .

- Stability tests : Assess thermal degradation under accelerated conditions (40–60°C) and pH-dependent hydrolysis (2.0–9.0) with HPLC quantification .

- Statistical rigor : Include ≥3 biological replicates and apply ANOVA with post-hoc Tukey tests for significance (p < 0.05) .

Q. Advanced: What safety protocols are recommended for handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis steps .

- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated organic waste containers .

- Emergency procedures : In case of skin contact, rinse with 0.1 M NaOH (to neutralize acetic acid) followed by water .

Propriétés

IUPAC Name |

2-propylsulfinylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3S/c1-2-3-9(8)4-5(6)7/h2-4H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRNKYQPICWEGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00522772 | |

| Record name | (Propane-1-sulfinyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00522772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137375-80-5 | |

| Record name | (Propane-1-sulfinyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00522772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.